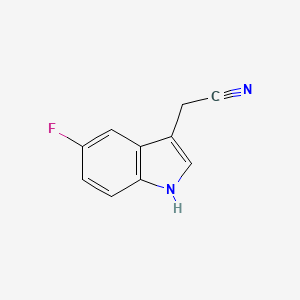

2-(5-fluoro-1H-indol-3-yl)acetonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMIZCBOTYJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512264 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73139-85-2 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Fluoro 1h Indol 3 Yl Acetonitrile and Its Analogs

Direct Synthetic Routes and Mechanistic Considerations

Direct synthetic approaches to 2-(5-fluoro-1H-indol-3-yl)acetonitrile primarily focus on the introduction of the acetonitrile (B52724) moiety at the C3 position of the 5-fluoroindole (B109304) core. Key strategies include the conversion of a precursor functional group at the C3 position or the direct cyanation of the indole (B1671886) ring.

One prominent method involves the one-step conversion of 5-fluoro-1H-indole-3-carbaldehyde. This transformation is typically achieved through a reductive cyanation process. The reaction proceeds by the reduction of the aldehyde to the corresponding alcohol, followed by nucleophilic substitution with a cyanide source.

Another significant direct route is the palladium-catalyzed C3-cyanation of 5-fluoro-1H-indole. rsc.orgnih.gov This method utilizes a palladium catalyst to facilitate the direct functionalization of the C-H bond at the C3 position of the indole ring with a cyanide source, such as acetonitrile itself. rsc.org

Optimization of Reaction Conditions for Indole Acetonitrile Synthesis

The efficiency of synthesizing indole acetonitriles is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, and reagents is crucial for maximizing yield and minimizing side products.

The choice of solvent plays a critical role in the synthesis of indole-3-acetonitriles from their corresponding carboxaldehydes. The solvent can influence the solubility of reagents, the reaction rate, and the product distribution. A study on the synthesis of 4-nitroindole-3-acetonitrile from 4-nitroindole-3-carboxaldehyde provides valuable insights into solvent effects that can be extrapolated to the synthesis of this compound. mdma.ch In this study, various solvents were examined for the one-step conversion using sodium borohydride (B1222165) (NaBH₄) and sodium cyanide (NaCN). mdma.ch

The use of a mixture of methanol (B129727) (MeOH) and formamide (B127407) (NH₂CHO) was found to be particularly effective, significantly increasing the yield of the desired acetonitrile product compared to using methanol alone or in combination with other amide-based solvents like N-methylformamide (MeNHCHO) or N,N-dimethylformamide (DMF). mdma.ch The formamide is believed to play a role in facilitating the reaction, possibly by aiding in the formation of an intermediate that is more susceptible to cyanation.

Table 1: Effect of Different Solvents on the Yield of 4-nitroindole-3-acetonitrile mdma.ch

| Entry | Solvent (v/v) | Yield of 4-nitroindole-3-acetonitrile (%) |

| 1 | MeOH | 36 |

| 2 | MeOH-MeNHCHO (1:1) | 52 |

| 3 | MeOH-DMF (1:1) | 62 |

| 4 | MeOH-NH₂CHO (1:1) | 88 |

This data is for the synthesis of a related analog and serves to illustrate the significant impact of solvent choice on reaction yield.

Catalysis is central to many modern synthetic methods for indole derivatives. In the context of direct C3-cyanation of indoles, palladium catalysis has emerged as a powerful tool. rsc.orgnih.govrsc.org A ligand-free palladium-catalyzed approach for the C3-cyanation of indoles using acetonitrile as the cyanide source has been developed. rsc.org This method is advantageous due to the ready availability and low toxicity of acetonitrile. The reaction is believed to proceed through a C-H activation mechanism.

For the conversion of indole-3-carboxaldehydes, the selection of the reducing agent and the cyanide source is critical. Sodium borohydride is a commonly used reducing agent due to its mild nature and selectivity. mdma.ch Sodium cyanide is a standard cyanide source for this transformation. mdma.ch The molar ratio of these reagents relative to the starting aldehyde needs to be carefully optimized to ensure complete conversion and minimize the formation of byproducts. mdma.ch

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Standard techniques in organic synthesis are employed for this purpose.

Column Chromatography Methodologies

Column chromatography is a widely used method for the purification of organic compounds. orgsyn.org For indole derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is frequently used. nih.gov The polarity of the eluent is gradually increased to elute compounds with different polarities. For instance, in the purification of related indole compounds, a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) has been successfully used. nih.gov

Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the eluent, is often employed for faster and more efficient purifications. windows.netbiotage.com

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indole derivatives, solvents such as ethanol (B145695) or methanol are often effective. mdma.ch The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound.

Precipitation can be induced by adding a non-solvent to a solution of the crude product, causing the desired compound to become insoluble and precipitate out. The choice of solvent and non-solvent is critical for effective purification.

Derivatization Strategies Utilizing the 5-Fluoroindole Acetonitrile Scaffold

The 5-fluoroindole acetonitrile framework serves as a versatile platform for synthesizing more complex molecules. Derivatization can occur at several positions, primarily the indole nitrogen (N1), the carbon atom adjacent to the nitrile group (alpha-carbon), and the C2 position of the indole ring. The regioselectivity of these reactions is a key challenge, often dictated by the choice of catalyst, base, and reaction conditions. rsc.orgresearchgate.net

Alkylation of the indole scaffold is a fundamental transformation for introducing new carbon-carbon and carbon-nitrogen bonds. The reaction can be directed to either the C3 position (or the alpha-carbon of the acetonitrile side-chain) or the N1 position, with the outcome depending heavily on the chosen methodology. researchgate.net

C-Alkylation: The C3 position of indoles is nucleophilic and prone to alkylation. rsc.org However, in this compound, the C3 position is already substituted. Therefore, C-alkylation would primarily target the α-carbon of the acetonitrile moiety. This transformation is typically achieved by deprotonating the α-carbon with a suitable base to form a carbanion, which then reacts with an alkyl halide. Phase-transfer catalysis is a common method for alkylating active methylene (B1212753) compounds like arylacetonitriles. orgsyn.org

Alternatively, modern catalytic methods utilize alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" strategies, which are considered environmentally benign. rsc.orgresearchgate.net These reactions, often catalyzed by transition metals like iridium or manganese, can achieve high regioselectivity for the C3 position. rsc.orgorganic-chemistry.org For instance, the C3-alkylation of 6-fluoroindole (B127801) with 4-methylbenzyl alcohol has been successfully demonstrated with a manganese catalyst, yielding the product in 72% isolated yield. rsc.org Metal-free approaches using catalysts like B(C₆F₅)₃ have also been developed for the direct C3 alkylation of indoles, which effectively avoids undesired N-alkylation. nih.gov

N-Alkylation: The indole nitrogen can be deprotonated with a strong base to form an anion that readily reacts with electrophiles. researchgate.net Selective N-alkylation is often challenging due to competing C3 alkylation. nih.gov Iron-catalyzed methodologies have been developed for the efficient N-alkylation of indolines using alcohols, followed by an oxidation step to regenerate the indole ring. nih.gov Another sustainable approach involves using propylene (B89431) carbonate as both a reagent and a solvent under neat conditions, which circumvents the need for genotoxic alkyl halides. mdpi.com

The regioselectivity between C- and N-alkylation is a persistent challenge, with the choice of catalyst and conditions being paramount. researchgate.netnih.gov

| Catalyst/System | Alkylation Type | Alkylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Mn(I)-PNP Complex | C3-Alkylation | Alcohols | Demonstrated with 6-fluoroindole. | rsc.org |

| Iridium Complex | N-Alkylation (of indoline) | Alcohols | Requires subsequent oxidation to indole. | organic-chemistry.orgnih.gov |

| B(C₆F₅)₃ | C3-Alkylation | Amine-based agents | Metal-free; avoids N-methylation. | nih.gov |

| Propylene Carbonate (neat) | N-Alkylation | Propylene Carbonate | Green, sustainable method without auxiliary bases. | mdpi.com |

| Phase-Transfer Catalysis | α-carbon Alkylation | Alkyl Halides | General method for active methylene compounds. | orgsyn.org |

The 5-fluoroindole acetonitrile scaffold is an excellent starting point for the construction of intricate polycyclic systems, which are hallmarks of many indole alkaloids. nih.gov These syntheses often involve cascade or domino reactions that efficiently build molecular complexity in a single step.

One powerful strategy is dearomative cyclization. For example, a dearomatizing C3-alkylation followed by an intramolecular aza-Friedel–Crafts cascade has been used to convert indole-tethered pyrroles into 2,3-fused tetracyclic indolines containing a C3 all-carbon quaternary stereocenter. acs.org This type of reaction leverages the nucleophilicity of a tethered group to attack the indole ring, which is activated by an initial alkylation event.

Radical cascade cyclizations offer another route to complex architectures. Phosphoryl or sulfonyl radicals can be used to initiate a cascade with specifically designed indole derivatives to generate indole-fused diazepine (B8756704) structures with high diastereoselectivity. rsc.org Furthermore, inverse-electron-demand aza-Diels–Alder (IEDDA) reactions between 3-vinylindoles and azoalkenes provide access to functionalized tetrahydropyridazines fused to the indole scaffold. rsc.org Palladium-catalyzed domino reactions, such as intramolecular Larock indole annulation, are also highly effective for assembling 3,n-fused tricyclic indole skeletons. nih.gov These advanced methodologies highlight the potential for transforming simple fluorinated indoles into complex, biologically relevant polycyclic structures. rawdatalibrary.nethw.ac.uk

| Reaction Type | Key Reagents/Catalyst | Resulting Architecture | Reference |

|---|---|---|---|

| Dearomative Alkylation/Aza-Friedel–Crafts Cascade | NaOtBu/Et₃B, Alkyl Halide | 2,3-fused Tetracyclic Indolines | acs.org |

| Radical Cascade Cyclization | Phosphoryl/Sulfonyl Radicals | Indole-fused Diazepines | rsc.org |

| Inverse-Electron-Demand Aza-Diels–Alder (IEDDA) | Base-promoted (catalyst-free) | Indole-fused Tetrahydropyridazines | rsc.org |

| Palladium-Catalyzed Domino Reactions | Pd₂(dba)₃/DtPBF | 3,n-fused Tricyclic Indoles | nih.gov |

The introduction of chirality is crucial for developing pharmacologically active molecules. Asymmetric synthesis using fluoroindole precursors can generate enantiomerically enriched compounds with enhanced biological profiles.

Catalytic asymmetric dearomatization is a prominent strategy for creating chiral indole derivatives. rsc.org Chiral phosphoric acids, for instance, can catalyze the reaction of indoles with electrophiles to produce chiral indolenines or fused indolines with excellent enantioselectivities. rsc.org Another approach is the catalytic asymmetric allylic alkylation of the acetonitrile side chain. A palladium complex with a phosphinoxazoline ligand has been shown to catalyze the allylic alkylation of α-aryl-α-fluoroacetonitriles, creating two adjacent chiral centers with high enantioselectivity and good diastereoselectivity. nih.gov

Furthermore, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through a sequence involving an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov While not starting directly from this compound, this work demonstrates the successful integration of fluorine-containing precursors into asymmetric catalytic sequences to build complex chiral alkaloids. nih.gov These methods underscore the potential for creating stereochemically defined structures from achiral fluoroindole starting materials.

While the ideal approach is to control stereochemistry through diastereoselective synthesis, the separation of diastereomers is sometimes necessary. Diastereomers possess different physical properties, which allows for their separation using standard laboratory techniques such as flash column chromatography or recrystallization.

| Reaction Type | Catalyst/Conditions | Product Type | Reported Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Radical Cascade Cyclization | Phosphoryl radicals | Indole-fused Diazepines | Excellent | rsc.org |

| Inverse-Electron-Demand Aza-Diels–Alder | Base-promoted | Indole-fused Tetrahydropyridazines | >20:1 | rsc.org |

| Dearomative Alkylation/Aza-Friedel–Crafts | NaOtBu/Et₃B | Tetracyclic Indolines | Excellent | acs.org |

| Asymmetric Allylic Alkylation | [η³-C₃H₅ClPd]₂ / Chiral Ligand | α,β-chiral fluoroacetonitriles | up to 15:1 | nih.gov |

Spectroscopic and Structural Elucidation of 2 5 Fluoro 1h Indol 3 Yl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it reveals the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H-NMR) spectroscopy for 2-(5-fluoro-1H-indol-3-yl)acetonitrile provides specific signals for each unique proton in the molecule. The spectrum is characterized by distinct regions for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the N-H proton of the indole.

The introduction of a fluorine atom at the C5 position significantly influences the chemical shifts and splitting patterns of the aromatic protons, particularly H4, H6, and H7, due to through-bond spin-spin coupling (J-coupling).

Key Research Findings:

Indole N-H Proton: A broad singlet is typically observed in the downfield region (δ 10.0-11.0 ppm), characteristic of an acidic proton.

Aromatic Protons:

H2: The proton at the C2 position of the indole ring typically appears as a singlet or a narrow triplet around δ 7.3-7.5 ppm.

H4: This proton experiences ortho-coupling with the C5-fluorine and meta-coupling with H6. It is expected to appear as a doublet of doublets in the range of δ 7.3-7.4 ppm.

H6: This proton is coupled to the C5-fluorine (meta-coupling) and the H7 proton (ortho-coupling), resulting in a complex multiplet, often a triplet of doublets, around δ 6.9-7.1 ppm.

H7: Coupled to H6 (ortho-coupling), this proton typically appears as a doublet of doublets around δ 7.4-7.5 ppm.

Methylene Protons (-CH₂CN): The two protons of the methylene bridge are chemically equivalent and appear as a sharp singlet in the δ 3.8-4.0 ppm region.

The magnitude of the coupling constants (J) provides valuable structural information. Typical three-bond proton-fluorine (³JH-F) coupling constants in aromatic systems are in the range of 6-10 Hz, while four-bond (⁴JH-F) couplings are smaller, around 2-4 Hz. libretexts.org

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 10.5 | br s | - |

| H7 | 7.45 | dd | JH7-H6 ≈ 8.5, JH7-F ≈ 4.5 |

| H2 | 7.40 | s | - |

| H4 | 7.35 | dd | JH4-F ≈ 9.0, JH4-H6 ≈ 2.5 |

| H6 | 7.00 | td | JH6-H7 ≈ 8.5, JH6-F ≈ 9.0, JH6-H4 ≈ 2.5 |

| CH₂ | 3.90 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

In ¹³C-NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. For this compound, the spectrum is characterized by signals for the eight carbons of the indole core, the methylene carbon, and the nitrile carbon. The fluorine substituent at C5 induces significant C-F coupling, which is observable as splitting in the signals for C5 and adjacent carbons.

Key Research Findings:

C5 Carbon: The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JC-F) of approximately 230-240 Hz and appears as a doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine.

C4 and C6 Carbons: These carbons, ortho to the fluorine, show two-bond coupling (²JC-F) in the range of 20-25 Hz, also appearing as doublets.

C3a and C7a Carbons: The carbons at the ring junction meta to the fluorine show smaller three-bond coupling (³JC-F) of around 5-10 Hz.

Nitrile Carbon (-CN): This carbon typically resonates around δ 117-118 ppm.

Methylene Carbon (-CH₂): The signal for the methylene carbon is expected around δ 15-20 ppm.

The analysis of these chemical shifts and coupling constants allows for the unambiguous assignment of all carbon atoms in the indole ring system. journals.co.zaresearchgate.net

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C5 | 159.0 | d | ¹JC-F ≈ 235 |

| C7a | 132.9 | d | ³JC-F ≈ 10 |

| C2 | 125.0 | s | - |

| C3a | 124.5 | d | ³JC-F ≈ 5 |

| CN | 117.5 | s | - |

| C4 | 111.0 | d | ²JC-F ≈ 25 |

| C7 | 110.5 | d | ⁴JC-F ≈ 4 |

| C6 | 105.0 | d | ²JC-F ≈ 23 |

| C3 | 104.0 | s | - |

| CH₂ | 18.0 | s | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Indole Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a clean spectrum with a wide range of chemical shifts, making it an excellent tool for structural confirmation of fluorinated indole derivatives. nih.govnih.gov

Key Research Findings:

Chemical Shift: For 5-fluoroindole (B109304) derivatives, the ¹⁹F signal typically appears in a characteristic region of the spectrum. The precise chemical shift is sensitive to the electronic environment and substitution pattern on the indole ring. rsc.org

Coupling: The ¹⁹F nucleus couples with neighboring protons. In the case of this compound, the ¹⁹F signal is expected to be split into a triplet of doublets (or a complex multiplet) due to coupling with the ortho protons (H4, H6) and the meta proton (H7).

This technique is particularly valuable for confirming the position of fluorination on the indole ring and for studying interactions in biological systems where the fluorine atom can act as a sensitive probe. dal.caillinois.edu

Table 3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | -120 to -126 | td | JF-H4 ≈ 9.0, JF-H6 ≈ 9.0, JF-H7 ≈ 4.5 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov For this compound, HRMS is used to confirm its elemental composition of C₁₀H₇FN₂. mdpi.com

Table 4: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₈FN₂⁺ | 175.0666 |

| [M+Na]⁺ | C₁₀H₇FN₂Na⁺ | 197.0485 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used to confirm the identity of a target compound and to assess its purity by separating it from byproducts and starting materials. nih.govmdpi.com

In a typical LC-MS analysis of this compound, the sample is injected into an LC system, often with a reversed-phase column. The compound elutes at a characteristic retention time and is then ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. The resulting data provide two key pieces of information for confirmation: the retention time and the mass-to-charge ratio of the protonated molecule ([M+H]⁺ at m/z 175.1). The purity is determined by integrating the area of the main peak in the chromatogram relative to any impurity peaks.

Table 5: Typical LC-MS Parameters for Analysis

| Parameter | Typical Value / Condition |

| LC System | UHPLC or HPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan Mode and/or Selected Ion Monitoring (SIM) for m/z 175.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum is characterized by several key absorption bands corresponding to the nitrile and indole moieties.

The most diagnostic feature is the stretching vibration of the nitrile group (C≡N). This bond typically gives rise to a sharp and intense absorption peak in a relatively uncongested region of the spectrum, making it easily identifiable. For aromatic and conjugated nitriles, this peak appears around 2230 cm⁻¹. libretexts.org Saturated nitriles absorb at a slightly higher frequency, near 2250 cm⁻¹. libretexts.orgspectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com

The indole ring system also presents several characteristic absorption bands:

N-H Stretch: The stretching vibration of the N-H bond in the indole ring typically appears as a band around 3400 cm⁻¹. researchgate.net For instance, the spectrum of a control indole sample showed this peak at 3406 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The stretching vibrations for the C-H bonds on the aromatic rings are expected above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic system typically result in peaks in the 1500-1620 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine bond will also have a characteristic stretching vibration, typically found in the 1000-1400 cm⁻¹ region, though its exact position can vary.

By analyzing the presence and position of these characteristic peaks, IR spectroscopy provides definitive evidence for the presence of the key functional groups in derivatives of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on various derivatives of (1H-indol-3-yl)acetonitrile reveal detailed insights into their crystal structures.

The crystal system and unit cell parameters are fundamental properties determined through X-ray diffraction. Analysis of several halogenated indole acetonitrile derivatives shows that they crystallize in different systems. For example, 2-(4-Chloro-1H-indol-3-yl)acetonitrile crystallizes in the orthorhombic system. In contrast, a related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, also crystallizes in the orthorhombic system but with a different space group (P2₁2₁2₁). nih.gov

The following table summarizes the crystal data for representative derivatives:

Interactive Data Table: Crystal Data for Indole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|---|

| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | C₁₀H₇ClN₂ | Orthorhombic | Pca2₁ | 7.5091 | 11.041 | 21.380 | 90 | 90 | 90 |

Data sourced from crystallographic studies on related indole derivatives. nih.gov

Molecular Conformation and Hydrogen Bonding Networks

Crystallographic studies show that the indole ring system in these derivatives is typically planar. For 2-(4-Chloro-1H-indol-3-yl)acetonitrile, the asymmetric unit contains two molecules which are both approximately planar. The conformation of the acetonitrile side chain relative to the indole ring can vary. In the case of 2-(6-Chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is significantly twisted away from the plane of the indole ring system. nih.gov Similarly, in a fluoro-indenyl analog, the angle between the cyanide group and the indene (B144670) ring plane is approximately 64°.

A predominant feature in the crystal packing of these compounds is the formation of hydrogen bonding networks. The N-H group of the indole ring acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group serves as an acceptor. This interaction leads to the formation of molecular chains. For instance, in both 2-(4-Chloro-1H-indol-3-yl)acetonitrile and 2-(6-Chloro-1H-indol-3-yl)acetonitrile, molecules are linked by N-H···N hydrogen bonds, forming C(7) chains that propagate through the crystal lattice. nih.gov

In the structure of 2-(6-Chloro-1H-indol-3-yl)acetonitrile, aromatic π-π stacking interactions are observed between the indole rings of adjacent molecules, with a minimum centroid-centroid separation of 3.663 Å. nih.gov These stacking interactions contribute to the cohesion of the crystal structure.

Furthermore, in fluorine-substituted derivatives, weak F···H interactions can be present, as seen in the crystal structure of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Other weak forces, such as C-H···N and C-H···π interactions, along with van der Waals forces, are also involved in stabilizing the crystal packing of related indole structures.

Computational and Theoretical Investigations of 2 5 Fluoro 1h Indol 3 Yl Acetonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. figshare.com For indole (B1671886) derivatives, DFT has been successfully used to determine optimized geometries, analyze molecular orbitals, and predict various chemical properties. researchgate.net

Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For a related Schiff base, the negative potential sites were found around electronegative atoms, while positive potentials were located around hydrogen atoms. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

In a study of fluorophores containing the 2-(1H-indol-3-yl)acetonitrile moiety, the HOMO of one compound was localized on the substituted imidazole (B134444) and phenyl ring, while the LUMO was centered on the phenyl ring and the 2-(1H-indol-3-yl)acetonitrile unit. nih.gov In a related compound, the LUMO+3 was centered on the 2-(1H-indol-3-yl)acetonitrile fragment. nih.gov The energies of these orbitals are critical; a higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor.

| Orbital | Typical Energy Range (eV) for Indole Derivatives | Significance |

|---|---|---|

| HOMO | -5.18 to -6.62 | Electron-donating ability |

| LUMO | -0.60 to -2.27 | Electron-accepting ability |

Note: The energy ranges provided are illustrative, based on data for related indole and acetonitrile-containing compounds, as specific values for 2-(5-fluoro-1H-indol-3-yl)acetonitrile were not found in the searched literature. researchgate.netnih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. researchgate.net This value is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more reactive and can be easily polarized. nih.govresearchgate.net

The band gap is also crucial for determining a material's potential use in electronic devices, as it relates to the energy required to excite an electron from the ground state. For instance, in the context of Organic Light Emitting Diodes (OLEDs), the HOMO and LUMO levels of a material are compared with the work function of the electrodes to assess the efficiency of charge injection. nih.gov In some nitrogen-based drugs, the HOMO-LUMO energy gap is typically within the range of 3.5-4.5 eV. emerginginvestigators.org For fluorophores containing the 2-(1H-indol-3-yl)acetonitrile unit, calculated energy gaps were found to be 3.18 eV and 2.91 eV. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comrsc.org

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is a valuable tool for establishing relationships between a molecule's structure and its properties. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the fluorine atom or altering the side chain) and calculating the resulting changes in electronic and physical properties, researchers can develop structure-property relationships.

These studies can help in the rational design of new molecules with tailored characteristics. For example, understanding how fluorination affects the HOMO-LUMO gap can guide the synthesis of derivatives with specific electronic properties for applications in materials science. emerginginvestigators.org Similarly, computational models can predict how structural changes might affect a molecule's ability to interact with a biological target, aiding in drug discovery efforts.

Advanced Applications of 2 5 Fluoro 1h Indol 3 Yl Acetonitrile in Materials Science and Optoelectronics

Design and Synthesis of Fluorophores Based on the Indole (B1671886) Acetonitrile (B52724) Core

The design of fluorophores based on the 2-(1H-indol-3-yl)acetonitrile scaffold typically involves its use as an electron-accepting (acceptor) or π-spacing unit within a donor-π-acceptor (D-π-A) architecture. researchgate.netnih.gov This molecular design allows for intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the fluorescent properties of these materials. The synthesis of such fluorophores is often achieved through well-established chemical reactions.

A common synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde-functionalized donor molecule with the active methylene (B1212753) group of 2-(1H-indol-3-yl)acetonitrile. nih.gov For the synthesis of fluorophores from 2-(5-fluoro-1H-indol-3-yl)acetonitrile, a similar strategy would be employed. An appropriately chosen electron-donating aldehyde, such as one based on triphenylamine, carbazole, or a substituted imidazole (B134444), would be reacted with this compound to yield the target D-π-A fluorophore. researchgate.netnih.gov The indole moiety can serve as part of the π-conjugated bridge, facilitating electronic communication between the donor and acceptor ends of the molecule.

The rationale for using the 5-fluoro substituted indole acetonitrile lies in the unique properties of the fluorine atom. Its high electronegativity can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting fluorophore. rsc.org This can enhance the material's stability against oxidation and potentially tune its emission color.

Role in Organic Light-Emitting Diodes (OLEDs) Development

Derivatives of 2-(1H-indol-3-yl)acetonitrile have been successfully utilized as emissive materials in OLEDs. researchgate.netnih.gov These materials are typically processed into thin films that form the emissive layer (EML) of the device. When a voltage is applied across the OLED, electrons and holes are injected into the EML, where they recombine to form excitons, which then decay radiatively to produce light. The performance of an OLED is critically dependent on the properties of the emissive material.

The electroluminescence (EL) spectrum of a material determines the color of the light emitted by the OLED. For derivatives of the parent compound, 2-(1H-indol-3-yl)acetonitrile, green and yellowish-green light emission has been reported. researchgate.netnih.gov The performance of OLEDs is quantified by several key parameters, including turn-on voltage, brightness (luminance), current efficiency, and power efficiency.

For instance, a single-layer OLED device fabricated using a derivative of 2-(1H-indol-3-yl)acetonitrile as the emissive layer has demonstrated a turn-on voltage of 6.5 V. researchgate.netrsc.org While specific data for an OLED employing a this compound derivative is not available in the reviewed literature, the table below presents the performance of devices based on related, non-fluorinated indole acetonitrile compounds, which serves as a benchmark for expected performance.

| Compound | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

| TIN | 6.5 | 110 | 0.34 | 0.10 |

| T2IN | 6.5 | 133 | 0.73 | 0.28 |

| BITIAN | Not Reported | Not Reported | 0.687 | Not Reported |

Table based on data for non-fluorinated derivatives of 2-(1H-indol-3-yl)acetonitrile. researchgate.netnih.gov

The introduction of the fluorine atom in this compound-based emitters is expected to influence these parameters. The lowering of the LUMO level could facilitate electron injection, potentially reducing the turn-on voltage and improving efficiency.

Substituents play a crucial role in tuning the properties of organic electronic materials. In D-π-A systems based on the indole acetonitrile core, modifying the donor group or the π-spacer can significantly alter the optical and electrochemical characteristics. rsc.org The fluorine atom in this compound acts as a substituent on the indole ring itself.

Electrochemical Properties: The electrochemical stability of a material is related to its HOMO and LUMO energy levels. A lower HOMO level, often induced by electron-withdrawing substituents like fluorine, can improve the material's resistance to oxidative degradation, leading to a longer device lifetime. Density Functional Theory (DFT) calculations on non-fluorinated indole acetonitrile derivatives have shown that the HOMO is typically localized on the donor, while the LUMO is spread across the molecule. researchgate.netrsc.org The fluorine atom on the indole ring is expected to lower both of these energy levels, which can also reduce the energy barrier for charge injection from the electrodes. rsc.org

Photophysical and Spectroscopic Investigations of Derived Materials

A thorough understanding of the photophysical properties of materials derived from this compound is essential for their application in optoelectronics. These investigations are typically carried out using a variety of spectroscopic techniques in solution and in the solid state.

Key photophysical parameters that would be investigated for a new fluorophore include:

Absorption and Emission Spectra: These spectra, measured using UV-Vis and fluorescence spectroscopy, determine the color of the material and its suitability for specific applications.

Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process. High quantum yields are desirable for bright OLEDs. For comparison, derivatives of the parent compound have shown quantum yields ranging from 0.06 to 0.70 in chloroform. researchgate.net

Stokes Shift: This is the difference in energy between the absorption and emission maxima. A large Stokes shift is often beneficial as it can reduce self-absorption, which is important for efficient light outcoupling in devices.

Solvatochromism: Studying the absorption and emission spectra in solvents of varying polarity can provide insights into the nature of the excited state, particularly the degree of intramolecular charge transfer. nih.gov

The table below summarizes key photophysical data for related, non-fluorinated indole acetonitrile derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| BIPIAN | 376-406 | Varies with solvent | 0.23–0.64 |

| BITIAN | 402-413 | 564 (in device) | 0.23–0.69 |

Table based on data for non-fluorinated derivatives of 2-(1H-indol-3-yl)acetonitrile. nih.gov

Role As a Versatile Synthetic Intermediate in Medicinal Chemistry Research

Precursor in the Synthesis of Complex Indole (B1671886) Scaffolds for Chemical Biology

The unique structural features of 2-(5-fluoro-1H-indol-3-yl)acetonitrile make it an ideal starting material for the construction of more elaborate indole-based architectures. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the introduction of diverse functional groups and the formation of new ring systems.

For instance, the acetonitrile (B52724) group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a range of amides, esters, and substituted amines. These derivatives are crucial for exploring structure-activity relationships in drug discovery programs. Furthermore, the methylene (B1212753) group adjacent to the nitrile is activated, rendering it susceptible to alkylation and condensation reactions, thereby enabling the extension of the side chain and the creation of more complex molecular frameworks.

The fluorine substituent at the 5-position of the indole ring also plays a critical role. Fluorine is known to enhance the metabolic stability and binding affinity of drug candidates by altering their electronic properties and lipophilicity. Consequently, incorporating this fluorinated indole moiety into larger, more complex scaffolds is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Scaffold for Novel Chemical Entities and Target-Oriented Synthetic Pathways

The inherent biological relevance of the indole nucleus, combined with the synthetic flexibility of the 3-acetonitrile side chain, positions this compound as a valuable scaffold for the development of novel chemical entities. In target-oriented synthesis, where the goal is to design and create molecules that interact with a specific biological target, this compound serves as a foundational element upon which molecular complexity and diversity can be built.

Medicinal chemists often utilize this scaffold to design inhibitors of various enzymes and modulators of receptors implicated in disease. The indole core can mimic the binding of endogenous ligands, while the modifiable side chain allows for the fine-tuning of interactions within the target's binding site. For example, derivatives of indole-3-acetonitrile (B3204565) have been explored for their potential as anti-inflammatory agents. rsc.org

The general synthetic utility of indole-3-acetonitrile derivatives in creating biologically active molecules is well-documented, with applications ranging from the synthesis of anti-cancer agents to compounds targeting neurodegenerative diseases. The 5-fluoro substitution in this compound is anticipated to further enhance the potential of its derivatives in these therapeutic areas.

Stereoselective Synthesis of Biologically Relevant Indole Derivatives

The creation of chiral molecules with specific three-dimensional arrangements is paramount in modern drug development, as the stereochemistry of a drug can profoundly influence its biological activity and safety profile. While direct stereoselective transformations involving this compound are not extensively detailed in readily available literature, the principles of stereoselective synthesis are broadly applied to indole derivatives.

The activated methylene group of the acetonitrile side chain presents an opportunity for stereoselective functionalization. Asymmetric alkylation or aldol-type reactions, catalyzed by chiral catalysts, could be employed to introduce new stereocenters adjacent to the indole ring. Such approaches would lead to the synthesis of enantiomerically enriched indole derivatives, which are crucial for studying stereospecific interactions with biological targets.

Future Research Directions and Emerging Opportunities for 2 5 Fluoro 1h Indol 3 Yl Acetonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of indole (B1671886) derivatives has been a subject of extensive research, with numerous established methods available. wikipedia.org However, the drive towards greener and more efficient chemical processes necessitates the development of novel and sustainable synthetic routes for 2-(5-fluoro-1H-indol-3-yl)acetonitrile.

Future research could focus on adapting and refining existing indole syntheses to be more environmentally benign. For instance, the Leimgruber-Batcho and Fischer indole syntheses, which are classic methods for creating the indole core, could be modified to utilize greener solvents, reduce energy consumption, and employ non-toxic catalysts. diva-portal.orgrsc.org A significant opportunity lies in the development of one-pot, multicomponent reactions that assemble the molecule from simple, readily available precursors in a single step, thereby improving atom economy and reducing waste. rsc.orgacs.org Such strategies often utilize environmentally friendly solvents like water or ethanol (B145695) and can be performed under mild conditions, sometimes eliminating the need for a metal catalyst. rsc.orgresearchgate.net

The application of nanocatalysis represents another promising frontier. researchgate.net Catalysts like biosynthesized ZnO-CaO nanoparticles have been shown to be effective in the synthesis of other indole derivatives and could potentially be adapted for the production of this compound. scientific.net These methods not only offer high yields and simple workup procedures but also align with the principles of green chemistry by using eco-friendly and reusable catalysts. researchgate.netscientific.net

Below is a table summarizing potential sustainable synthetic strategies that could be explored for this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rsc.org | Designing a one-pot reaction using precursors like a substituted aniline, a glyoxal (B1671930) equivalent, and an isocyanide. rsc.org |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.net | Investigating the feasibility of synthesis in water or ethanol, potentially with surfactant assistance. researchgate.net |

| Nanocatalysis | High efficiency, catalyst reusability, mild reaction conditions. scientific.net | Exploring catalysts like ZnO-CaO or magnetic nanoparticles for improved yield and sustainability. scientific.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Developing a continuous-flow process based on established indole syntheses for safer and more efficient large-scale production. |

Advanced Material Applications Beyond Traditional Optoelectronics

The inherent electronic properties of the indole nucleus, such as its π-conjugation and electron-donating nature, make its derivatives attractive candidates for use in organic electronic materials. researchgate.netchim.it While indole-based compounds have been investigated as metal-free organic dyes in dye-sensitized solar cells, the unique features of this compound could unlock applications in other advanced materials. researchgate.net

The introduction of a fluorine atom can modulate the electronic properties of the indole ring, potentially tuning the HOMO and LUMO energy levels. This tunability is crucial for designing materials with specific optical and electronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group offers a site for further chemical modification, allowing the attachment of other functional moieties to create more complex, high-performance materials.

Future research could explore the synthesis of polymers and copolymers incorporating the this compound unit. Polyindoles are known for their high thermal stability and redox activity, which are desirable properties for materials used in electronic devices. rsc.org The fluorine and nitrile functionalities could enhance the performance and processability of these polymers.

The table below outlines potential advanced material applications for this compound.

| Application Area | Rationale for Use | Research Direction |

| Organic Semiconductors | Tunable electronic properties due to the fluoro and nitrile groups. | Synthesis and characterization of thin films for use in organic field-effect transistors (OFETs). |

| Emissive Materials | Potential for blue-UV photoluminescence, a characteristic of some indole derivatives. researchgate.net | Investigation of the photophysical properties for application in OLEDs. |

| Sensors | The electron-rich indole ring can interact with various analytes. | Development of chemosensors based on changes in fluorescence or conductivity upon analyte binding. |

| Smart Coatings | Potential for creating redox-active and electrochromic polymers. | Polymerization of the monomer and investigation of the electrochromic properties of the resulting polymer films. |

Integration into Complex Supramolecular Assemblies and Nanomaterials

The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding (via the N-H group) and π-π stacking, makes it an excellent building block for supramolecular chemistry. These interactions can be harnessed to construct well-defined, functional architectures like macrocycles, cages, and polymers. mdpi.com

The this compound molecule could be used as a component in the design of novel host-guest systems, where the indole cavity can encapsulate small molecules or ions. The fluorine atom could introduce additional non-covalent interactions, such as halogen bonding, providing another tool for controlling the self-assembly process.

In the realm of nanotechnology, indole derivatives are being explored for their potential in creating functional nanomaterials. nih.gov For instance, they can be incorporated into nanoparticles for targeted drug delivery, with the indole moiety potentially offering a way to interact with specific biological targets. nih.gov Furthermore, polyindole-based nanocomposites have shown promise as antimicrobial agents, an area where this compound could also be investigated. rsc.org

The nitrile group provides a convenient handle for covalent attachment to other molecules or surfaces, facilitating the integration of this compound into more complex nanostructures. For example, it could be grafted onto the surface of nanoparticles to modify their properties or to act as a recognition site.

The following table summarizes emerging opportunities in supramolecular chemistry and nanomaterials.

| Area of Opportunity | Potential Role of the Compound | Future Research Focus |

| Supramolecular Polymers | Monomer unit capable of self-assembly through hydrogen bonding and π-π stacking. | Design and synthesis of self-assembling systems that form nanofibers, gels, or liquid crystals. |

| Functional Nanoparticles | Surface modification agent to impart specific properties (e.g., fluorescence, biological targeting). | Covalent attachment to gold or silica (B1680970) nanoparticles and evaluation of the hybrid material's properties. |

| Antimicrobial Surfaces | Component of antimicrobial polymer coatings. | Synthesis of poly(this compound) and testing its efficacy against various microbes. |

| Molecular Recognition | Building block for synthetic receptors that can selectively bind specific guests. | Incorporation into macrocyclic structures and study of their binding affinity for various analytes. mdpi.com |

常见问题

Q. Advanced Research Focus

- Cross-validation : Use complementary techniques (e.g., NMR + HRMS) to confirm structural integrity.

- Impurity analysis : LC-MS or HPLC identifies byproducts (e.g., unreacted starting materials or oxidation products).

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

What role does this compound play in PROTAC development?

Advanced Research Focus

The compound serves as a building block for proteolysis-targeting chimeras (PROTACs) , linking target proteins to E3 ubiquitin ligases. Its nitrile group enables functionalization via click chemistry or nucleophilic substitution. Evidence shows its derivative, 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetic acid, is used in high-throughput PROTAC pipelines .

What crystallographic challenges arise in resolving this compound’s structure, and how are they managed?

Q. Methodological Focus

- Twinned crystals : Common in indole derivatives due to planar stacking. SHELXD/SHELXE software phases data robustly .

- Hydrogen bonding : N–H···O/F interactions complicate refinement. Restraints on H-atom positions (e.g., N–H = 0.90 ± 0.01 Å) improve model accuracy .

- Data-to-parameter ratio : Aim for >15:1 to avoid overfitting. High-resolution data (<1.0 Å) is ideal .

How is the compound’s stability assessed under different storage conditions?

Q. Advanced Research Focus

- Thermal stability : TGA/DSC analysis monitors decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation. Store in amber vials at –20°C for long-term stability .

- Moisture sensitivity : Karl Fischer titration quantifies hygroscopicity. Use desiccants in storage .

What safety protocols are essential for handling this compound?

Q. Methodological Focus

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Waste disposal : Neutralize with alkaline hydrolysis before discarding .

How can computational modeling aid in predicting the compound’s reactivity?

Q. Advanced Research Focus

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., nitrile vs. indole C3 positions).

- Molecular docking : Screens potential biological targets by simulating binding to enzymes or receptors .

- pKa prediction : Tools like MarvinSuite estimate solubility and ionization states in biological media.

What strategies mitigate low yields in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。